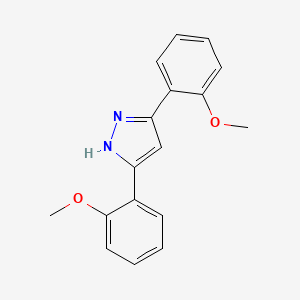
tert-butyl 10-azidodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 10-azidodecanoate is a chemical compound that is used in a variety of applications in the scientific research field. This compound is a carboxylic acid derivative and is composed of a tert-butyl group, an azide group, and a decanoate group. It has a molecular formula of C13H25N3O2 and a molecular weight of 269.369 g/mol. The compound is a colorless, volatile liquid at room temperature and has a boiling point of 64°C. It is soluble in water, ethanol, and ether, and is slightly soluble in methanol.
Applications De Recherche Scientifique
Tert-butyl 10-azidodecanoate has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as polymers and pharmaceuticals. In addition, it is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an initiator in polymerization reactions. It is also used as a ligand in coordination chemistry and as a reagent in peptide synthesis.
Mécanisme D'action
Tert-butyl 10-azidodecanoate is a reactive compound and can undergo a variety of reactions. It can undergo nucleophilic substitution reactions, such as SN2 reactions, as well as electrophilic substitution reactions, such as SN1 reactions. It can also undergo elimination reactions, such as E1 and E2 reactions. The compound can also undergo addition reactions, such as aldol condensation reactions and Diels-Alder reactions.
Biochemical and Physiological Effects
Tert-butyl 10-azidodecanoate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and yeasts. It has also been found to have antifungal, antibacterial, and antineoplastic effects. In addition, it has been found to have anti-inflammatory, antioxidant, and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 10-azidodecanoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound and can be stored for long periods of time without degrading. In addition, it is relatively inexpensive and easy to obtain. However, it is a volatile liquid and must be handled with care to avoid accidents.
Orientations Futures
There are several potential future directions for the use of tert-butyl 10-azidodecanoate. One potential application is in the synthesis of new pharmaceuticals and other organic compounds. Another potential application is in the development of new catalysts and initiators for chemical reactions. Additionally, it could be used as a reagent in peptide synthesis and in the synthesis of polymers. Finally, it could be used in the development of new drugs and therapies for treating various diseases and conditions.
Méthodes De Synthèse
Tert-butyl 10-azidodecanoate can be synthesized from the reaction of tert-butyl bromide and 10-azidodecanoic acid. In this reaction, tert-butyl bromide is reacted with 10-azidodecanoic acid in an aqueous solution of sodium hydroxide. The reaction is conducted at a temperature of 80°C and a pressure of 1 atm. After the reaction is complete, the product is isolated by distillation and purified by recrystallization.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of tert-butyl 10-azidodecanoate can be achieved through a two-step process involving the reaction of 10-bromodecanoic acid with sodium azide followed by esterification with tert-butanol.", "Starting Materials": [ "10-bromodecanoic acid", "sodium azide", "tert-butanol", "dichloromethane", "diethyl ether", "sodium sulfate", "magnesium sulfate", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of 10-bromodecanoic acid to 10-azidodecanoic acid", "10-bromodecanoic acid is dissolved in dichloromethane and sodium azide is added to the solution. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then extracted with diethyl ether and dried over sodium sulfate.", "Step 2: Esterification of 10-azidodecanoic acid with tert-butanol", "10-azidodecanoic acid is dissolved in dichloromethane and tert-butanol is added to the solution. The reaction mixture is then treated with a catalytic amount of hydrochloric acid and stirred at room temperature for several hours until the reaction is complete. The product is then extracted with diethyl ether and dried over magnesium sulfate." ] } | |
Numéro CAS |
2708579-77-3 |
Nom du produit |
tert-butyl 10-azidodecanoate |
Formule moléculaire |
C14H27N3O2 |
Poids moléculaire |
269.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



